Gatifloxacin

Catalog No.
S528732
CAS No.
180200-66-2
M.F
C38H50F2N6O11
M. Wt
804.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gatifloxacin

CAS Number

180200-66-2

Product Name

Gatifloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate

Molecular Formula

C38H50F2N6O11

Molecular Weight

804.8 g/mol

InChI

InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2

InChI Key

RMJMZKDEVNTXHE-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O

Synonyms

1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, AM 1155, AM-1155, BMS 206584, BMS-206584, BMS206584, CG 5501, gatifloxacin, gatifloxacine, Tequin, Zymar

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O

Understanding Antibacterial Activity:

  • Researchers continue to investigate the mechanisms of action of Gatifloxacin against various bacteria. This helps scientists understand how the drug works and identify potential targets for developing new antibiotics [Source: National Institutes of Health (.gov) website on Gatifloxacin, ].

Exploring New Applications:

  • Studies have explored the potential use of Gatifloxacin against emerging pathogens and multidrug-resistant bacteria. These studies aim to identify new treatment options for difficult-to-treat infections [Source: "Comparative in vitro activity of levofloxacin, gatifloxacin, and moxifloxacin against Chlamydia trachomatis and Neisseria gonorrhoeae" published in Antimicrobial Agents and Chemotherapy, ].

Researching Drug Delivery Systems:

  • Scientists are investigating methods to improve the delivery of Gatifloxacin. This includes exploring new formulations that may enhance the drug's effectiveness or reduce its side effects [Source: "Ultrasound-assisted gatifloxacin delivery in mouse cornea, in vivo" published in the National Institutes of Health (.gov) website, ].

UNII

L4618BD7KJ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.

MeSH Pharmacological Classification

Ophthalmic Solutions

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Wolfson, John S., and David C. Hooper. /The Fluoroquinolones: Structures, Mechanisms of Action and Resistance, and Spectra of Activity in Vitro./ American Society for Microbiology 4th ser. 28 (1985): 581-86.

Explore Compound Types